Differential Impact of Pyrazole-Benzoic Acid Linker Chemistry on p38 MAP Kinase Inhibition
The ether linkage in 4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzoic acid is a critical determinant of its utility profile. SAR studies on related pyrazolyl-urea kinase inhibitors demonstrate that altering the linker between the pyrazole and the benzoic acid moiety—such as replacing the oxygen atom with an amine (NH) or a direct carbon-carbon bond—leads to significant, quantifiable differences in inhibitory potency against p38 MAP kinase [1]. Specifically, an oxy-linked derivative (structurally analogous to the target compound) exhibited an IC50 of 0.012 µM, while a direct-bonded analog showed markedly reduced potency with an IC50 of 1.2 µM in the same in vitro assay [1].
| Evidence Dimension | In vitro p38 MAP kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 0.012 µM (value for a closely related oxy-linked analog; direct data for CAS 1424857-07-7 is inferred from this class-level SAR) |
| Comparator Or Baseline | 1.2 µM (for a direct-bonded pyrazole-benzoic acid analog) |
| Quantified Difference | 100-fold reduction in potency |
| Conditions | In vitro kinase inhibition assay using recombinant human p38α MAP kinase |
Why This Matters
This 100-fold difference in potency highlights the ether linker as a critical feature for maintaining target engagement, making 4-[(1,3-Dimethyl-1H-pyrazol-5-yl)oxy]benzoic acid a structurally privileged scaffold for developing potent kinase inhibitors where related carbon-linked analogs would likely fail.
- [1] Patent WO2014162039A1. (2014). Protein kinase inhibitors. World Intellectual Property Organization. View Source
